molecular formula C15H25NO B14758322 Benzenamine, 4-methoxy-N-(1-methylheptyl)- CAS No. 726-23-8

Benzenamine, 4-methoxy-N-(1-methylheptyl)-

Cat. No.: B14758322
CAS No.: 726-23-8
M. Wt: 235.36 g/mol
InChI Key: UTLSYIVGBGPJOP-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-(1-methylheptyl)- is an organic compound with the molecular formula C15H25NO It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-methoxy group and an N-(1-methylheptyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-(1-methylheptyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 1-methylheptyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: 4-methoxyaniline is reacted with 1-methylheptyl chloride in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-methoxy-N-(1-methylheptyl)- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-(1-methylheptyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Benzenamine, 4-methoxy-N-(1-methylheptyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-(1-methylheptyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methyl group instead of the 1-methylheptyl group.

    Benzenamine, 4-methoxy-: Lacks the N-(1-methylheptyl) substitution.

    Benzenamine, 4-methoxy-N-(phenylmethylene)-: Contains a phenylmethylene group instead of the 1-methylheptyl group.

Uniqueness

Benzenamine, 4-methoxy-N-(1-methylheptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

726-23-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

4-methoxy-N-octan-2-ylaniline

InChI

InChI=1S/C15H25NO/c1-4-5-6-7-8-13(2)16-14-9-11-15(17-3)12-10-14/h9-13,16H,4-8H2,1-3H3

InChI Key

UTLSYIVGBGPJOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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